9H-pyrido[2,3-b]indole-6-carboxylic acid
Overview
Description
9H-pyrido[2,3-b]indole-6-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused pyridine and indole ring system, making it an interesting subject for chemical and biological studies .
Mechanism of Action
Target of Action
It is suggested that this compound may interact with cytochrome p450 (cyp)-related activities .
Mode of Action
It is suggested that it may inhibit cyp-related activities . This inhibition could potentially lead to changes in the metabolic processes within the cell .
Biochemical Pathways
Given its potential interaction with cyp-related activities, it may influence metabolic pathways within the cell .
Result of Action
It is suggested that it may inhibit the proliferation of certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-pyrido[2,3-b]indole-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds, followed by subsequent reactions to introduce the carboxylic acid group . Another approach includes the use of Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
9H-pyrido[2,3-b]indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, hydrogenated derivatives, and oxidized compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
9H-pyrido[2,3-b]indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
9H-pyrido[3,4-b]indole: Another indole derivative with similar structural features but different biological activities.
1-methyl-9H-pyrido[3,4-b]indole: Known for its presence in various natural products and its unique pharmacological properties
Uniqueness
9H-pyrido[2,3-b]indole-6-carboxylic acid is unique due to its specific ring fusion and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
9H-pyrido[2,3-b]indole-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZGRYXKYSYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=C(C=C3)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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